

Physalin B: A Technical Guide to its Effects on Cell Cycle Progression

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Compound of Interest

Compound Name: *Physalin B*

Cat. No.: *B1212607*

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Introduction

Physalin B, a naturally occurring seco-steroid isolated from plants of the *Physalis* genus, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms by which **Physalin B** modulates cell cycle progression, a critical process in cancer cell proliferation. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Cell Cycle Arrest

Physalin B exerts its anti-cancer effects primarily by inducing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. The specific phase of cell cycle arrest is cell-type dependent, with the most compelling evidence pointing towards G2/M phase arrest in several cancer types and G0/G1 phase arrest in others. This targeted disruption of the cell cycle positions **Physalin B** as a promising candidate for further investigation in cancer therapeutics.

G2/M Phase Arrest

In human non-small-cell lung cancer (A549) and breast cancer (MCF-7) cells, **Physalin B** has been shown to induce a robust G2/M phase arrest.^[1] This arrest is orchestrated through the modulation of key regulatory proteins of the G2/M transition.

G0/G1 Phase Arrest

Conversely, in undifferentiated human gastric cancer cells (HGC-27), **Physalin B** induces cell cycle arrest at the G0/G1 phase.^[1] This is achieved by targeting the proteins that govern the G1 to S phase transition.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Physalin B** on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of Physalin B in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)
A549	Non-Small Cell Lung Cancer	Not explicitly stated in provided abstracts
MCF-7	Breast Cancer	Not explicitly stated in provided abstracts
MDA-MB-231	Breast Cancer	Not explicitly stated in provided abstracts
T-47D	Breast Cancer	Not explicitly stated in provided abstracts
HGC-27	Gastric Cancer	Not explicitly stated in provided abstracts
A375	Melanoma	< 4.6 µg/mL
A2058	Melanoma	< 4.6 µg/mL

Note: While specific IC50 values for all cell lines directly linked to the cell cycle studies were not available in the provided search results, the data indicates significant cytotoxicity.

Table 2: Effect of Physalin B on Cell Cycle Distribution

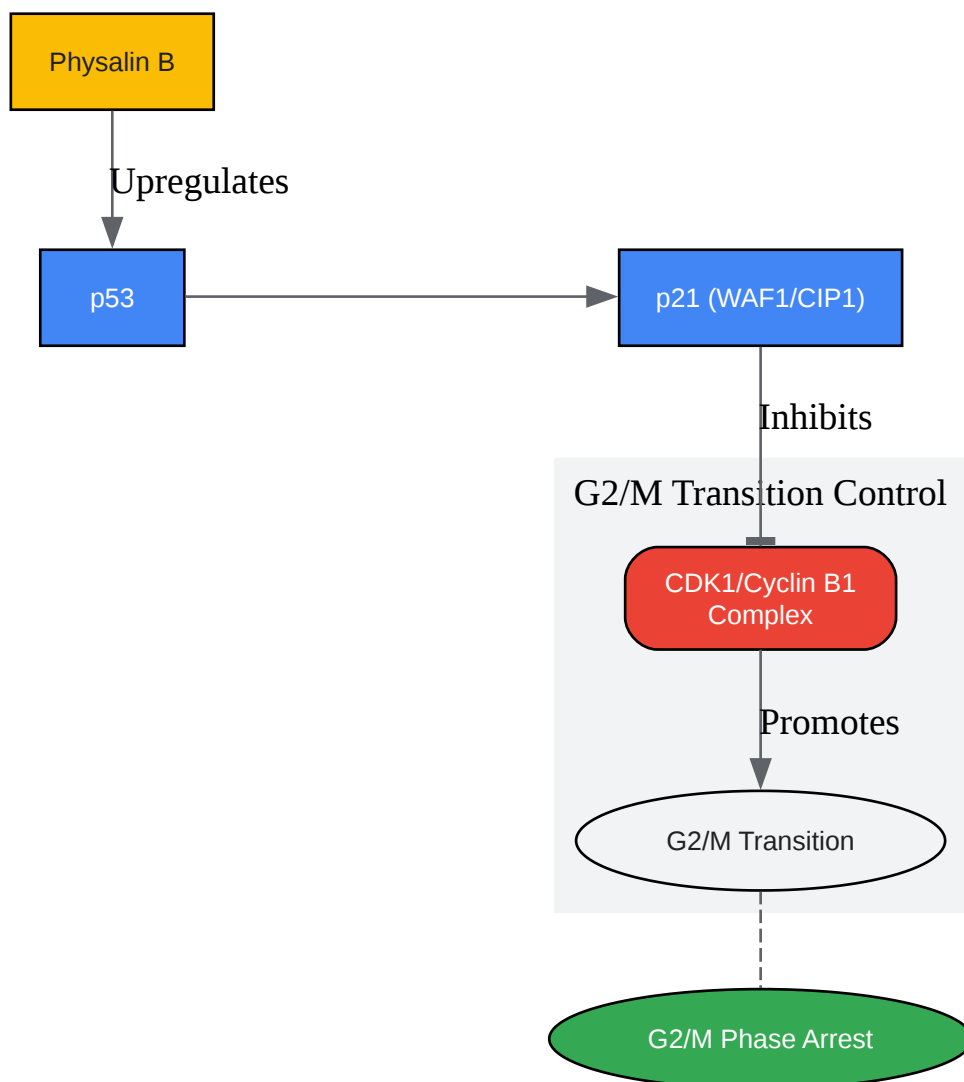
Cell Line	Treatment	% G0/G1 Phase	% S Phase	% G2/M Phase
A549	Control	Data not available	Data not available	Data not available
Physalin B (Concentration & Time dependent)	Data not available	Data not available	Increased	
MCF-7	Control	45.86	47.52	6.62[2]
Physalin B (Concentration & Time dependent)	Data not available	Data not available	Increased[3]	
HGC-27	Control	Data not available	Data not available	Data not available
Physalin B (Dose-dependent)	Increased	Data not available	Data not available	

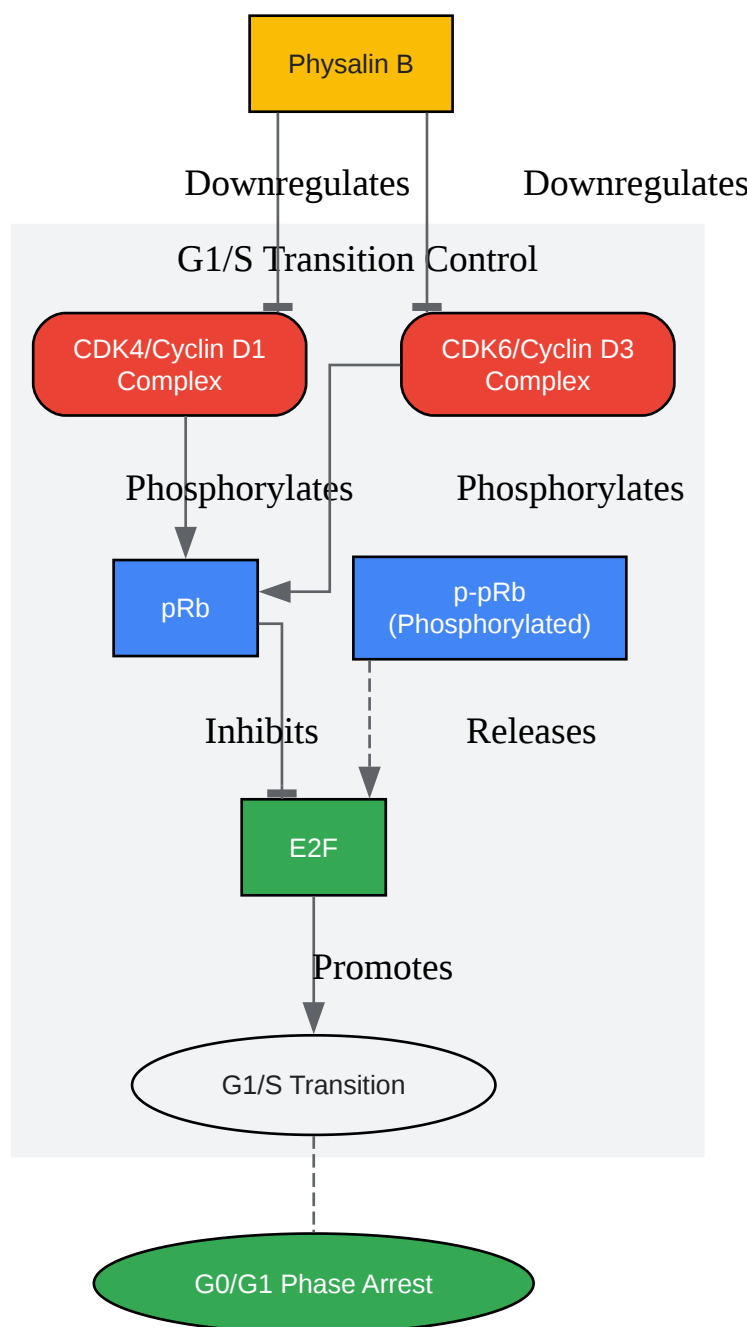
Note: The provided search results confirm the trend of cell cycle arrest in the indicated phases, though precise percentage values for **Physalin B** treatment were not consistently available in the abstracts.

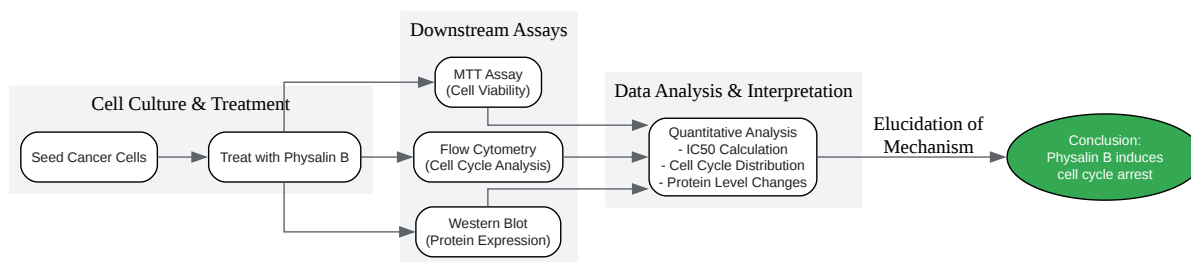
Signaling Pathways Modulated by Physalin B

Physalin B-induced cell cycle arrest is a consequence of its influence on complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

G2/M Arrest Signaling Pathway







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References

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